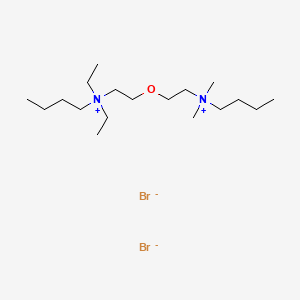
Ammonium, N,N-diethyl-N',N'-dimethyl-N,N'-oxydiethylenebis(butyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and water treatment. This particular compound is characterized by its complex structure, which includes multiple alkyl groups and a dibromide component.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) typically involves the reaction of tertiary amines with alkyl halides. The process can be summarized as follows:
Starting Materials: Tertiary amines such as N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-) and alkyl halides like dibromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions. The temperature and duration of the reaction depend on the reactivity of the starting materials.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ions.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the compound can hydrolyze, resulting in the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation and reduction can result in various oxidized or reduced derivatives.
Applications De Recherche Scientifique
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: It is utilized in water treatment processes to control microbial growth and in agriculture as a biocide to protect crops from pathogens.
Mécanisme D'action
The mechanism of action of ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane. The dibromide component enhances the compound’s antimicrobial efficacy by increasing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and disinfectants for its antimicrobial activity.
Tetra-n-butylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) is unique due to its specific structure, which includes multiple alkyl groups and a dibromide component. This structure enhances its solubility in organic solvents and increases its antimicrobial efficacy compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
63957-51-7 |
|---|---|
Formule moléculaire |
C18H42Br2N2O |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
butyl-[2-[2-[butyl(diethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C18H42N2O.2BrH/c1-7-11-13-19(5,6)15-17-21-18-16-20(9-3,10-4)14-12-8-2;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
IPIWKLKSFLQQEA-UHFFFAOYSA-L |
SMILES canonique |
CCCC[N+](C)(C)CCOCC[N+](CC)(CC)CCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















